REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[S-:9][C:10]#[N:11].[Na+].BrBr.C([O-])(O)=O.[Na+]>CO.[Na+].[Br-].CO.O>[F:1][C:2]1[CH:8]=[C:7]([S:9][C:10]#[N:11])[CH:6]=[CH:5][C:3]=1[NH2:4] |f:1.2,4.5,7.8.9|
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Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1
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Name
|
|
Quantity
|
24.9 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[Na+]
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Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
NaBr MeOH
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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[Na+].[Br-].CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
added dropwise at −5-0° C. over 2 hours
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Duration
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2 h
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
stirred at 5° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
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Type
|
WASH
|
Details
|
washed with cold water
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Type
|
CUSTOM
|
Details
|
dried at room temperature overnight in vacuum
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=CC(=C1)SC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |